molecular formula C22H21N3 B14448690 Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-pyrazinyl- CAS No. 73855-93-3

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-pyrazinyl-

Cat. No.: B14448690
CAS No.: 73855-93-3
M. Wt: 327.4 g/mol
InChI Key: MVUHHEZXZXITOQ-UHFFFAOYSA-N
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Description

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-pyrazinyl- is a complex organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-pyrazinyl- typically involves multi-step organic reactions. One common method includes the reaction of 10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-one with azetidine and pyrazine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-pyrazinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-pyrazinyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-2-methylisoindoline
  • 2-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)acetamide
  • 5-Phenyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylamine

Uniqueness

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-pyrazinyl- is unique due to its specific combination of the azetidine and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

73855-93-3

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

2-[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]pyrazine

InChI

InChI=1S/C22H21N3/c1-3-7-19-16(5-1)9-10-17-6-2-4-8-20(17)22(19)25-14-18(15-25)21-13-23-11-12-24-21/h1-8,11-13,18,22H,9-10,14-15H2

InChI Key

MVUHHEZXZXITOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)C5=NC=CN=C5

Origin of Product

United States

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